Cas no 1227599-50-9 ((6-Bromo-5-fluoropyridin-2-yl)methanol)

(6-Bromo-5-fluoropyridin-2-yl)methanol 化学的及び物理的性質
名前と識別子
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- (6-Bromo-5-fluoropyridin-2-yl)methanol
- 2-Pyridinemethanol, 6-bromo-5-fluoro-
- ATSGNNIRLDMOAN-UHFFFAOYSA-N
- 6-Bromo-5-fluoropyridine-2-methanol
- SY274859
- CS-0378782
- MFCD16606995
- DB-247161
- SCHEMBL15104702
- 1227599-50-9
-
- MDL: MFCD16606995
- インチ: 1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2
- InChIKey: ATSGNNIRLDMOAN-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(CO)=N1)F
計算された属性
- 精确分子量: 204.95385g/mol
- 同位素质量: 204.95385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- XLogP3: 1.1
(6-Bromo-5-fluoropyridin-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1196256-1g |
6-Bromo-5-fluoropyridine-2-methanol |
1227599-50-9 | 95% | 1g |
$760 | 2024-07-19 | |
Alichem | A023022692-500mg |
6-Bromo-5-fluoropyridine-2-methanol |
1227599-50-9 | 97% | 500mg |
$1068.20 | 2023-09-03 | |
eNovation Chemicals LLC | Y1196256-0.25g |
6-Bromo-5-fluoropyridine-2-methanol |
1227599-50-9 | 95% | 0.25g |
$370 | 2024-07-19 | |
Ambeed | A641279-1g |
(6-Bromo-5-fluoropyridin-2-yl)methanol |
1227599-50-9 | 97% | 1g |
$742.0 | 2024-04-25 | |
abcr | AB576771-100mg |
(6-Bromo-5-fluoropyridin-2-yl)methanol; . |
1227599-50-9 | 100mg |
€416.60 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449452-100mg |
(6-Bromo-5-fluoropyridin-2-yl)methanol |
1227599-50-9 | 98% | 100mg |
¥2307.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1196256-0.1g |
6-Bromo-5-fluoropyridine-2-methanol |
1227599-50-9 | 95% | 0.1g |
$230 | 2024-07-19 | |
Alichem | A023022692-1g |
6-Bromo-5-fluoropyridine-2-methanol |
1227599-50-9 | 97% | 1g |
$1747.20 | 2023-09-03 | |
Ambeed | A641279-250mg |
(6-Bromo-5-fluoropyridin-2-yl)methanol |
1227599-50-9 | 97% | 250mg |
$363.0 | 2024-04-25 | |
A2B Chem LLC | AB53913-100mg |
(6-Bromo-5-fluoropyridin-2-yl)methanol |
1227599-50-9 | 95% | 100mg |
$236.00 | 2024-04-20 |
(6-Bromo-5-fluoropyridin-2-yl)methanol 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
(6-Bromo-5-fluoropyridin-2-yl)methanolに関する追加情報
6-Bromo-5-fluoropyridin-2-yl)methanol: A Comprehensive Overview
The compound 6-Bromo-5-fluoropyridin-2-yl)methanol (CAS No. 1227599-50-9) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and fluorine atoms, along with a hydroxymethyl group attached to the nitrogen atom. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable building block in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Bromo-5-fluoropyridin-2-yl)methanol through various routes, including nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions. These methods have been optimized to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern industrial applications. For instance, researchers have demonstrated the use of palladium-catalyzed cross-coupling reactions to construct the pyridine core with high precision.
The structural uniqueness of 6-Bromo-5-fluoropyridin-2-yl)methanol lies in its ability to act as both an electron-deficient and electron-rich aromatic system depending on the substituents. This dual nature makes it an excellent candidate for exploring various reactivity patterns in organic transformations. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, such as kinase inhibitors and GPCR modulators.
In terms of applications, 6-Bromo-5-fluoropyridin-2-yl)methanol has shown promise in the development of novel agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to its investigation as a potential herbicide or fungicide. Additionally, this compound has been explored for its potential as a precursor in the synthesis of advanced materials, such as conductive polymers and optoelectronic devices.
From a toxicological perspective, 6-Bromo-5-fluoropyridin-2-yl)methanol has undergone rigorous safety assessments to evaluate its potential risks to human health and the environment. Studies conducted under regulatory frameworks such as those outlined by the U.S. Food and Drug Administration (FDA) and European Chemicals Agency (ECHA) have provided insights into its acute and chronic toxicity profiles. These findings are critical for ensuring safe handling and disposal practices during industrial production.
Looking ahead, ongoing research is focused on expanding the utility of 6-Bromo-5-fluoropyridin-2-yl)methanol in drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders. Its ability to modulate key biological pathways makes it an attractive candidate for further exploration. Moreover, advancements in computational chemistry are enabling researchers to predict its interactions with biological systems more accurately, accelerating its translation into clinical applications.
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